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molecular formula C15H10Cl2N2O B8602463 3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 5358-44-1

3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No. B8602463
M. Wt: 305.2 g/mol
InChI Key: NOXIPAREWUQUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04046636

Procedure details

Oxazepam (1.0 g) was added in portions to 1.0 ml of freshly distilled thionyl chloride that contained ~50μl of DMF with stirring under N2 atmosphere at ice-bath temperature. As soon as the oxazepam was added to the thionyl chloride, the color turned bright yellow and remained unchanged. After complete addition, the heterogeneous reaction mixture was stirred at 0° for 1 hour and then left in the cold room at ~4° for 24 hours. Excess thionyl chloride was removed on a rotary evaporator. The resulting bright yellow solid was thoroughly mixed with a small amount of anhydrous benzene and then benzene was removed on a rotary evaporator, this was repeated several times to remove thionyl chloride. The residue was then triturated with 3 ml of anhydrous benzene and filtered with suction. The product was dried under vacuum to give 1.1 g of bright yellow solid, m.p. 139°-140° C. decomposition (lit. m.p. 151°-153° dec. and 120°-122° C.).
Name
Oxazepam
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
oxazepam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:14]3[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=3[NH:12][C:10](=[O:11])[CH:9](O)[N:8]=2)=[CH:5][CH:6]=1.S(Cl)([Cl:23])=O>CN(C=O)C>[Cl:23][CH:9]1[N:8]=[C:7]([C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=2)[C:14]2[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=2[NH:12][C:10]1=[O:11]

Inputs

Step One
Name
Oxazepam
Quantity
1 g
Type
reactant
Smiles
C=1C=CC(=CC1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
oxazepam
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under N2 atmosphere at ice-bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
the heterogeneous reaction mixture was stirred at 0° for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
The resulting bright yellow solid was thoroughly mixed with a small amount of anhydrous benzene
CUSTOM
Type
CUSTOM
Details
benzene was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove thionyl chloride
CUSTOM
Type
CUSTOM
Details
The residue was then triturated with 3 ml of anhydrous benzene
FILTRATION
Type
FILTRATION
Details
filtered with suction
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1C(NC2=C(C(=N1)C1=CC=CC=C1)C=C(C=C2)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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